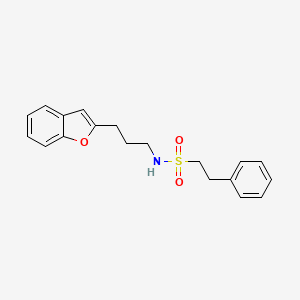

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-24(22,14-12-16-7-2-1-3-8-16)20-13-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,15,20H,6,10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQKSVLXEIFRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core . The next step involves the alkylation of the benzofuran with a suitable alkyl halide to introduce the propyl chain. Finally, the sulfonamide group is introduced through a reaction with phenylethanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated benzofuran derivatives.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects. The sulfonamide group can inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity . Additionally, the compound may modulate oxidative stress pathways, providing anti-oxidative benefits .

Comparison with Similar Compounds

Key Structural Analogues

The following sulfonamide derivatives, identified in the evidence, share structural similarities with the target compound:

Functional Group Analysis

- Sulfonamide Core : All compared compounds retain the sulfonamide (-SO₂NH-) or related groups (e.g., hydroxamic acid), which are critical for hydrogen bonding and enzyme inhibition .

- Benzofuran vs. Other Aromatic Systems: The target compound’s benzofuran moiety distinguishes it from analogues with simpler phenyl (e.g., N-phenyl-2-furohydroxamic acid) or heteroaromatic substituents. Benzofuran’s fused ring system may enhance metabolic stability compared to monocyclic systems .

Hypothetical Physicochemical Properties

Based on structural features:

Research Findings and Limitations

- Crystal structure refinement tools like SHELXL () and ORTEP () are critical for confirming molecular geometries in related compounds.

- Biological Activity Gaps: No direct data on the target compound’s efficacy or toxicity are available. However, sulfonamides with aromatic substituents (e.g., 4-chlorophenyl in ) are frequently explored as enzyme inhibitors or antioxidants, suggesting plausible pathways for future studies .

- Patent Relevance : The structural analogue in highlights the pharmaceutical industry’s interest in sulfonamides with complex substituents, though the benzofuran variant remains underexplored in the provided literature.

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide is a complex organic compound that integrates a benzofuran ring, a phenyl group, and a sulfonamide moiety. This compound is part of a broader category of benzofuran derivatives known for their diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this compound, presenting detailed findings from various studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are recognized for their potential therapeutic applications due to their ability to interact with multiple biological targets. They have been extensively studied for:

- Antimicrobial Activity : Effective against various bacterial strains and fungi.

- Antitumor Activity : Inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biochemical pathways:

- Inhibition of Sodium Ion Influx : This compound may inhibit rapid sodium ion influx in cardiac tissues, which can affect heart rate and rhythm.

- Targeting Enzymatic Pathways : Benzofuran derivatives often act on enzymes involved in inflammation and cancer progression.

Antimicrobial Activity

A study highlighted the antimicrobial properties of benzofuran derivatives, where compounds with similar structures showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.78 μg/mL to 6.25 μg/mL, indicating strong antibacterial effects .

Antitumor Activity

Research has demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells, showing promising results in reducing tumor growth .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Antitumor Properties :

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, which is crucial for effective therapeutic applications. Enhanced absorption rates allow for potential once-daily dosing regimens, improving patient compliance.

Comparative Analysis

| Property | This compound | Other Benzofuran Derivatives |

|---|---|---|

| Antimicrobial Activity | Significant against E. coli and S. aureus | Varies widely; some exhibit higher potency |

| Antitumor Activity | Induces apoptosis in cancer cells | Many show similar effects but vary in efficacy |

| Pharmacokinetics | Good bioavailability | Varies; some have poor absorption |

Q & A

Q. What synthetic methodologies are commonly employed for constructing the benzofuran-sulfonamide scaffold in this compound?

The synthesis typically involves coupling a benzofuran-containing alkylamine with a phenylethanesulfonyl chloride derivative. Key steps include:

- Benzofuran propylamine synthesis : A [3,3]-sigmatropic rearrangement (e.g., using NaH in THF) to assemble the benzofuran core, followed by functionalization of the propyl chain .

- Sulfonamide formation : Reacting the amine intermediate with 2-phenylethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is the crystallographic structure of this compound validated, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Structure refinement : SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters, ensuring R1 values < 0.05 .

- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to validate molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Contradictions often arise from ligand flexibility or solvent effects. Mitigation strategies include:

- Ensemble docking : Performing multiple docking runs with conformational ensembles of the compound generated via molecular dynamics (MD) simulations.

- Explicit solvent models : Using explicit water molecules in MD simulations to account for solvation effects.

- Binding free energy calculations : Applying MM-PBSA/GBSA methods to refine docking scores .

Q. What strategies optimize the synthetic yield of N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide in multistep reactions?

Yield optimization focuses on:

- Intermediate stabilization : Protecting the benzofuran amine with Boc groups during sulfonylation to prevent side reactions.

- Catalyst screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps, with yields improving from ~45% to >70% under optimized conditions .

- Reaction monitoring : Using LC-MS to identify bottlenecks (e.g., incomplete sulfonylation) and adjust stoichiometry .

Q. How does the electronic environment of the sulfonamide group influence the compound’s bioactivity?

The sulfonamide’s electron-withdrawing nature enhances hydrogen-bonding interactions with target proteins. Key analyses include:

- Hammett studies : Correlating substituent effects (σ values) on the phenyl ring with inhibitory potency.

- Electrostatic potential maps : Generated via DFT calculations (e.g., Gaussian 16) to visualize charge distribution at the sulfonamide moiety .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

A combined workflow is recommended:

- In vitro stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24 hours, analyzing degradation via HPLC .

- Degradation pathway prediction : Using software like Schrödinger’s QikProp to predict metabolic sites (e.g., sulfonamide hydrolysis or benzofuran oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.